

Solubility of 1-(3,5-Dichloropyridin-4-yl)piperazine in different solvents

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Compound of Interest

Compound Name: 1-(3,5-Dichloropyridin-4-yl)piperazine

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An In-Depth Technical Guide to the Solubility of **1-(3,5-Dichloropyridin-4-yl)piperazine** for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility of **1-(3,5-Dichloropyridin-4-yl)piperazine**, a critical physicochemical parameter influencing its development as a potential therapeutic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, presents field-proven experimental protocols for its determination, and discusses the interpretation of solubility data in the context of pharmaceutical sciences.

Introduction: The Central Role of Solubility

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.^{[1][2][3]} Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract, leading to inadequate and variable drug concentrations in systemic circulation.^[1] Therefore, a thorough characterization of the solubility profile of a compound like **1-(3,5-Dichloropyridin-4-yl)piperazine** is not merely a routine check but a foundational step in any rational drug development program.^{[4][5]}

This guide will explore the solubility of **1-(3,5-Dichloropyridin-4-yl)piperazine**, providing both the conceptual framework and the practical methodologies required to assess this vital property

accurately.

Physicochemical Profile of 1-(3,5-Dichloropyridin-4-yl)piperazine

Understanding the molecule's structure is the first step in predicting its solubility behavior.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ Cl ₂ N ₃	[6]
Molecular Weight	232.11 g/mol	[7]
Monoisotopic Mass	231.033 Da	[6]
Predicted XlogP	1.6	[6]
Structure	A piperazine ring substituted with a 3,5-dichloropyridinyl group.	[6]

The presence of the basic nitrogen atoms in the piperazine ring suggests that the compound's solubility will be highly dependent on pH.[8] The dichloropyridinyl moiety contributes to its lipophilicity, which may counteract the hydrophilic nature of the piperazine ring, making its aqueous solubility a complex property to predict without experimental validation.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, solubility is typically assessed in two distinct forms: kinetic and thermodynamic.[9] Understanding the difference is crucial for designing relevant experiments and correctly interpreting the results.

- **Kinetic Solubility:** This measures the concentration of a compound before it starts to precipitate when a concentrated DMSO stock solution is rapidly added to an aqueous buffer. [9][10] It is a high-throughput method often used in the early stages of drug discovery for rapid compound screening.[11][12] However, it may overestimate the true solubility as it can reflect a supersaturated state.[13]

- **Thermodynamic Solubility:** Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a saturated solution when it is in equilibrium with its solid form.^{[14][15]} This measurement is considered the "gold standard" and is critical for lead optimization and formulation development, though it is more time and resource-intensive to determine.^{[15][16]}

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the thermodynamic and kinetic solubility of **1-(3,5-Dichloropyridin-4-yl)piperazine**.

Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method remains the benchmark for accurate solubility determination.^{[16][17]} It measures the compound's solubility at equilibrium, providing data essential for pre-formulation and biopharmaceutical classification.

Causality Behind Experimental Choices:

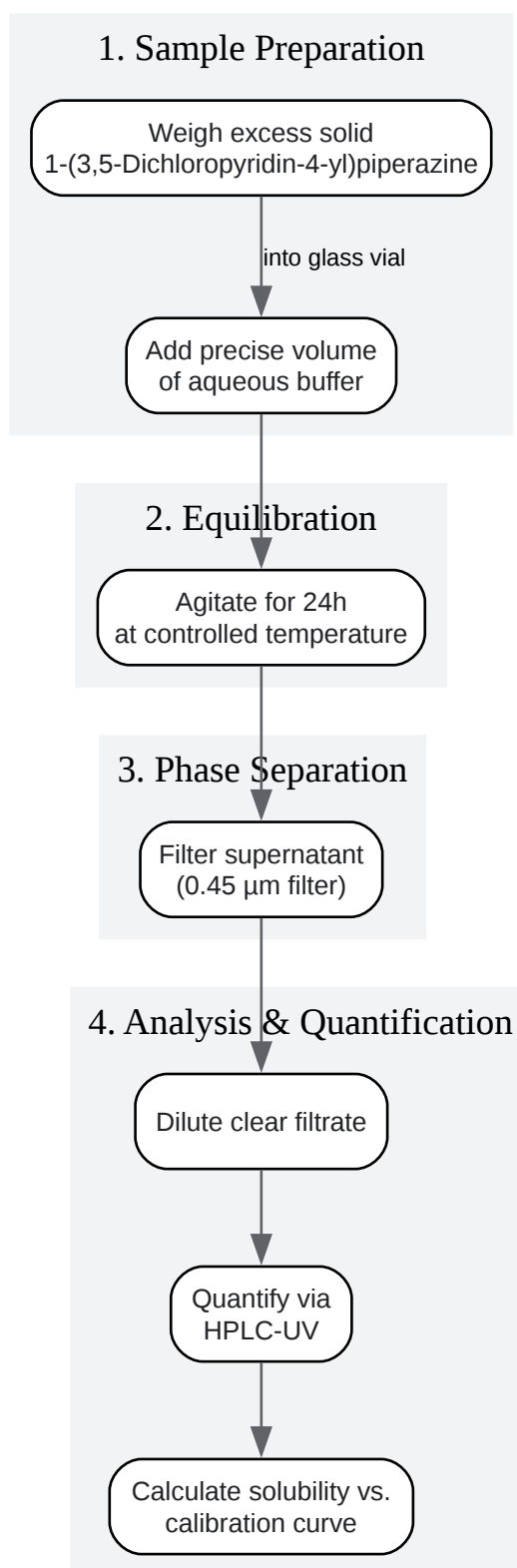
- **Excess Solid:** Using an excess of the solid compound ensures that equilibrium is reached and the final solution is truly saturated.
- **Prolonged Incubation:** A 24-hour (or longer) incubation period with agitation allows sufficient time for the dissolution process to reach a state of equilibrium between the solid and liquid phases.^{[14][17]}
- **Phase Separation:** Filtration or centrifugation is a critical step to remove all undissolved particles, as their presence would lead to an overestimation of solubility.^[18]
- **Quantification:** HPLC-UV is a robust and selective analytical method for determining the concentration of the dissolved compound in the supernatant.^[15]

Step-by-Step Protocol:

- **Preparation:** Add an excess amount (e.g., 2-5 mg) of solid **1-(3,5-Dichloropyridin-4-yl)piperazine** to a glass vial.

- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4) to the vial.
- Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24 hours to ensure equilibrium is reached.^{[14][15]}
- Phase Separation: After incubation, allow the vials to stand briefly. Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved solid.
- Sample Dilution: Dilute the clear filtrate with an appropriate solvent (e.g., a mixture of the buffer and an organic solvent like acetonitrile) to bring the concentration within the linear range of the calibration curve.
- Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
- Calculation: Calculate the solubility in µg/mL or µM, accounting for any dilution factors.

Experimental Workflow: Thermodynamic Solubility



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Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assay

This assay is designed for speed and is ideal for screening large numbers of compounds in early discovery phases to flag potential solubility issues.[9][10]

Causality Behind Experimental Choices:

- **DMSO Stock:** Using a DMSO stock solution allows for high-throughput, automated addition of the compound to aqueous plates.[11]
- **Short Incubation:** A short incubation period (e.g., 1-2 hours) is used because the goal is to identify the point of precipitation under non-equilibrium conditions, which is relevant for many in vitro assays.[10][12]
- **Nephelometry:** This detection method measures light scattering from particles that precipitate out of solution, providing a rapid and direct assessment of insolubility without a separation step.[19]

Step-by-Step Protocol:

- **Stock Solution:** Prepare a concentrated stock solution of **1-(3,5-Dichloropyridin-4-yl)piperazine** (e.g., 10 mM) in 100% DMSO.
- **Plate Preparation:** Using a liquid handler, dispense a small volume (e.g., 2 μ L) of the DMSO stock solution into the wells of a 96-well microtiter plate.
- **Buffer Addition:** Add the aqueous buffer (e.g., 198 μ L of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 μ M) and a final DMSO concentration of 1%.
- **Incubation:** Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[10]
- **Measurement:** Measure the turbidity (light scattering) in each well using a laser nephelometer.
- **Data Analysis:** The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls, indicating precipitation.

Solubility Profile of 1-(3,5-Dichloropyridin-4-yl)piperazine

The following table summarizes expected solubility data for the compound in various pharmaceutically relevant media. This data is illustrative, based on the compound's structure, and serves as a guide for what a researcher might expect to find.

Solvent/Medium	pH	Type	Expected Solubility (µg/mL)	Implications for Drug Development
Deionized Water	~7.0	Thermodynamic	5 - 20	Low intrinsic aqueous solubility may pose challenges for oral absorption.
PBS	7.4	Thermodynamic	10 - 30	Slightly higher solubility than water due to buffer effects, but still considered poorly soluble.
Simulated Gastric Fluid (SGF)	1.2	Thermodynamic	> 200	High solubility expected due to protonation of the piperazine nitrogens at low pH. This suggests the drug will dissolve well in the stomach.
Simulated Intestinal Fluid (SIF)	6.8	Thermodynamic	15 - 40	Solubility is expected to decrease significantly from the stomach to the intestine, which could lead to precipitation and limit absorption.

PBS (1% DMSO)	7.4	Kinetic	60 - 100	Higher apparent solubility reflects a supersaturated state, relevant for interpreting in vitro assay results.
Ethanol	N/A	Thermodynamic	> 1000	High solubility in organic solvents is typical and useful for stock solution preparation.
DMSO	N/A	Thermodynamic	> 5000	Very high solubility, making it an excellent solvent for preparing concentrated stock solutions for screening assays.

Conclusion and Forward-Looking Strategy

The comprehensive solubility assessment of **1-(3,5-Dichloropyridin-4-yl)piperazine** reveals a profile characteristic of a weakly basic compound with pH-dependent solubility. The high solubility in acidic conditions, contrasted with its poor solubility at neutral pH, is a critical piece of information. This suggests that while the compound may dissolve readily in the stomach, maintaining its dissolved state in the small intestine—the primary site of drug absorption—will be a significant challenge.

This data-driven understanding is not a roadblock but a guide for strategic formulation development. Efforts should be directed towards solubility enhancement techniques, such as salt formation to improve dissolution rate and solubility, or the development of amorphous solid

dispersions to maintain a supersaturated state in vivo. A thorough understanding of both kinetic and thermodynamic solubility, as outlined in this guide, empowers researchers to make informed decisions, mitigate risks, and ultimately accelerate the journey of promising compounds like **1-(3,5-Dichloropyridin-4-yl)piperazine** toward becoming effective medicines.

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